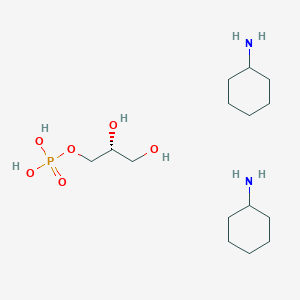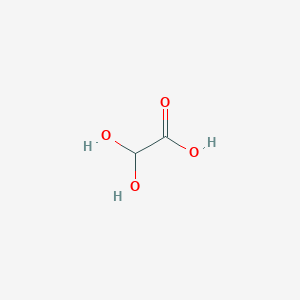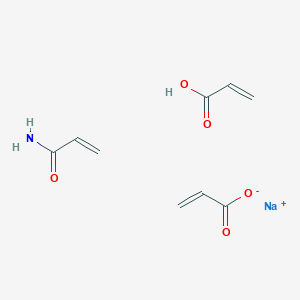
Stearyl glycyrrhetinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearyl glycyrrhetinate is a fatty acid ester derived from glycyrrhetinic acid, which is itself a derivative of glycyrrhizic acid found in the roots of the licorice plant, Glycyrrhiza glabra . This compound is known for its excellent oil solubility, making it a valuable ingredient in various cosmetic and pharmaceutical formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stearyl glycyrrhetinate typically involves the esterification of glycyrrhetinic acid with stearyl alcohol. One common method includes the following steps :
-
Reaction of Glycyrrhetinic Acid with p-Toluenesulfonyl Chloride
Reagents: Glycyrrhetinic acid, p-toluenesulfonyl chloride, triethylamine.
Conditions: The reaction is carried out in ethyl acetate at room temperature (25°C) for 2 hours, resulting in the formation of a white solid.
-
Esterification with Stearyl Alcohol
Reagents: The white solid from the previous step, stearyl alcohol, potassium carbonate.
Conditions: The reaction mixture is heated in dimethylformamide (DMF) at 70°C for 5 hours. The product is then extracted with ethyl acetate and dried to obtain this compound with a high yield (up to 95%).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of automated reactors and continuous extraction systems to ensure high yield and purity while minimizing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Stearyl glycyrrhetinate undergoes various chemical reactions, including:
Esterification: As described in the preparation methods, esterification is a key reaction in the synthesis of this compound.
Hydrolysis: This compound can be hydrolyzed back to glycyrrhetinic acid and stearyl alcohol under acidic or basic conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, its parent compound, glycyrrhetinic acid, can undergo such reactions, suggesting similar potential for this compound.
Common Reagents and Conditions
- p-Toluenesulfonyl chloride, triethylamine, stearyl alcohol, potassium carbonate, DMF.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Esterification: this compound.
Hydrolysis: Glycyrrhetinic acid and stearyl alcohol.
Applications De Recherche Scientifique
Stearyl glycyrrhetinate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Cosmetic Industry: Used in creams, lotions, sun care, and after-sun care products for its anti-inflammatory and soothing properties.
Pharmaceutical Industry: Incorporated into formulations for its anti-inflammatory, antibacterial, and skin-conditioning effects.
Drug Delivery Systems: Utilized in the preparation of solid lipid nanoparticles for targeted drug delivery.
Dermatology: Effective in the treatment of facial seborrheic dermatitis and other inflammatory skin conditions.
Mécanisme D'action
Stearyl glycyrrhetinate exerts its effects through several mechanisms :
Anti-Inflammatory Action: It inhibits the production of pro-inflammatory cytokines such as interleukin-1α, interleukin-1β, interleukin-6, interleukin-8, and tumor necrosis factor-α.
Antibacterial Properties: It disrupts the cell membranes of bacteria, leading to their death.
Skin Conditioning: It enhances the appearance of dry or damaged skin by reducing flaking and restoring suppleness.
Comparaison Avec Des Composés Similaires
Stearyl glycyrrhetinate is often compared with other glycyrrhetinic acid derivatives and esters :
Glycyrrhetinic Acid: The parent compound, known for its anti-inflammatory and skin-soothing properties.
Glycyrrhizic Acid: A conjugate of glycyrrhetinic acid and glucuronic acid, used for its anti-inflammatory and antiviral effects.
Potassium Glycyrrhetinate: A salt of glycyrrhetinic acid, used in similar applications for its anti-inflammatory properties.
Sodium Succinoyl Glycyrrhetinate: Another derivative with enhanced solubility and similar therapeutic effects.
This compound stands out due to its high oil solubility, making it particularly effective in formulations for oily skin and its ability to penetrate lipid-rich environments .
Propriétés
Numéro CAS |
34348-57-7 |
|---|---|
Formule moléculaire |
C15H11NO2 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
2-nitrospiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C15H11NO2/c17-16(18)14-9-15(14)12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8,14H,9H2 |
Clé InChI |
UQJXUNBFXGVJRB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOC(=O)[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2C1)C)C)C |
SMILES canonique |
C1C(C12C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B7802570.png)


![Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane](/img/structure/B7802595.png)







![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-3H-purin-6-one](/img/structure/B7802664.png)


